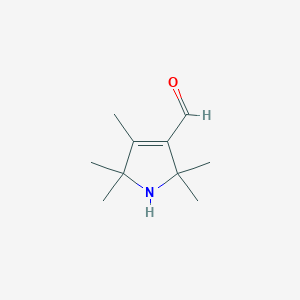
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C26H28O It is characterized by the presence of a phenyl group and two 2,4,6-trimethylphenyl groups attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone, 2’,4’,6’-trimethyl-: Similar structure but lacks the additional phenyl group.
Acetomesitylene: Contains a mesityl group instead of the trimethylphenyl groups.
Methyl 2,4,6-trimethylphenyl ketone: Similar structure but with a methyl group instead of the phenyl group.
Uniqueness
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- is unique due to the presence of both phenyl and trimethylphenyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
77787-77-0 |
|---|---|
Molekularformel |
C26H28O |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
2-phenyl-1,2-bis(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C26H28O/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15,25H,1-6H3 |
InChI-Schlüssel |
GZOHGNPBORJGDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)



![2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-](/img/structure/B14434645.png)
![Trimethyl[1-(phenylsulfanyl)propyl]silane](/img/structure/B14434653.png)




![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)


